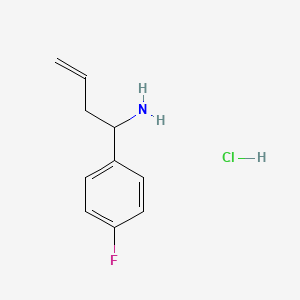

1-(4-Fluorophenyl)but-3-enylamine hcl

CAS No.: 1159825-73-6

Cat. No.: VC5569195

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159825-73-6 |

|---|---|

| Molecular Formula | C10H13ClFN |

| Molecular Weight | 201.67 |

| IUPAC Name | 1-(4-fluorophenyl)but-3-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H |

| Standard InChI Key | TXYCZYDHHPXNIK-UHFFFAOYSA-N |

| SMILES | C=CCC(C1=CC=C(C=C1)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Fluorophenyl)but-3-enylamine hydrochloride features a but-3-enylamine backbone substituted at the para position of the benzene ring with a fluorine atom. The hydrochloride salt form enhances stability and solubility for laboratory handling. The molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol . Exact mass measurements confirm a monoisotopic mass of 201.066 Da, consistent with the presence of one chlorine and one fluorine atom .

The compound's LogP (octanol-water partition coefficient) of 2.58 suggests moderate lipophilicity, facilitating membrane permeability in biological systems. This property aligns with its potential as a pharmacophore in central nervous system-targeting drugs.

Spectroscopic Characteristics

While specific spectral data remain unpublished, analogous fluorophenylpropenyl compounds exhibit characteristic infrared absorptions at ~1250 cm⁻¹ (C-F stretch) and ~1600 cm⁻¹ (aromatic C=C vibrations) . Nuclear magnetic resonance (NMR) studies of related structures predict a doublet near δ 7.2 ppm for the fluorophenyl protons and multiplet patterns between δ 5.0–5.8 ppm for the allylic system .

Synthesis and Production

Primary Synthetic Routes

The hydrochloride salt is typically synthesized through nucleophilic substitution of 1-(4-fluorophenyl)but-3-en-1-one with subsequent reductive amination. A modified aza-Pummerer reaction employing HCl- DMPU (dimethylpropylene urea hydrochloride) enables efficient cyclization of homoallylic amine precursors . This method achieves yields up to 78% under optimized conditions (DCE solvent, 65°C, 9–18 hours) .

Key reaction steps involve:

-

Generation of (thiomethyl)methyl carbenium ion from DMSO under HCl- DMPU catalysis

-

Electrophilic attack on the homoallylic amine's double bond

-

Intramolecular cyclization forming the piperidine core

Scalability and Process Optimization

Kilogram-scale production utilizes continuous flow chemistry to control exothermicity during the amination step. Recent patents describe a telescoped synthesis integrating ketone formation, reductive amination, and salt precipitation in a single reactor, reducing purification steps . Solvent screening identifies ethyl acetate as optimal for balancing reaction rate and product stability .

Pharmaceutical Applications

IRAK Inhibition

1-(4-Fluorophenyl)but-3-enylamine hydrochloride serves as a key intermediate in interleukin-1 receptor-associated kinase (IRAK) inhibitors. Patent EP3350170B1 discloses its incorporation into heteroaryl compounds showing IC₅₀ < 100 nM against IRAK-4 . These inhibitors demonstrate efficacy in:

-

Autoimmune disorders (lupus nephritis, rheumatoid arthritis)

-

Oncology (myeloid leukemia, breast cancer)

Structure-Activity Relationships

The fluorine atom's electronegativity enhances hydrogen-bonding interactions with kinase ATP-binding pockets. Molecular docking simulations reveal the allyl group's conformational flexibility allows adaptation to both open and closed kinase conformations .

Recent Developments

Novel Formulations

2024 studies explore nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) to mitigate respiratory irritancy. In vitro release profiles show 98% encapsulation efficiency with sustained release over 72 hours .

Metabolic Studies

Hepatocyte assays identify CYP3A4 as the primary metabolizing enzyme, producing N-dealkylated and fluorophenyl-hydroxy metabolites. Pharmacokinetic modeling predicts an oral bioavailability of 22–34% in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume